Bedaquiline Fumarate

Description

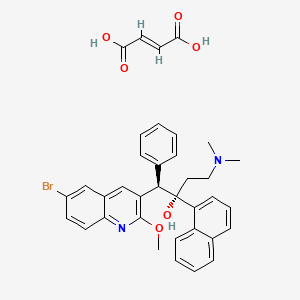

This compound is the fumarate salt form of bedaquiline, an orally bioavailable diarylquinoline antimycobacterial agent, that can be used in the treatment of pulmonary multi-drug resistant tuberculosis (MDR-TB). Upon oral administration, bedaquiline specifically binds to subunit c of Mycobacterium tuberculosis (M. tuberculosis) adenosine 5'-triphosphate (ATP) synthase, thereby preventing ATP synthase activity. This inhibits ATP synthesis in M. tuberculosis, thereby blocking its energy metabolism and killing M. tuberculosis.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2012 and is indicated for multidrug-resistant tuberculosis and tuberculosis. This drug has a black box warning from the FDA.

See also: Bedaquiline (has active moiety).

Properties

IUPAC Name |

(1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol;(E)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H31BrN2O2.C4H4O4/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3;5-3(6)1-2-4(7)8/h4-17,20-21,30,36H,18-19H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t30-,32-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVSPMRFRHMMOY-WWCCMVHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC[C@@](C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H35BrN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401004837 | |

| Record name | Bedaquiline fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401004837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

671.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845533-86-0 | |

| Record name | Bedaquiline fumarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845533-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bedaquiline fumarate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0845533860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bedaquiline fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401004837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-BROMO-2-METHOXY-QUINOLIN-3-YL)-4-DIMETHYLAMINO-2-NAPHTHALEN-1-YL-1-PHENYL-BUTAN-2-OL FUMARATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BEDAQUILINE FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P04QX2C1A5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Discovery and Synthesis of Diarylquinoline Antitubercular Drugs

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular drugs with novel mechanisms of action.[1][2] The discovery of the diarylquinolines (DARQs) represents a significant breakthrough in the fight against tuberculosis, leading to the development of bedaquiline (TMC207), the first new TB drug with a novel mechanism of action to be approved by the FDA in over 40 years.[3][4][5][6] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and structure-activity relationships of this important class of antitubercular agents.

Discovery of Diarylquinolines

The journey to discover the diarylquinolines began with a whole-cell screening approach.[1] Researchers screened a large library of compounds for their ability to inhibit the growth of Mycobacterium smegmatis, a non-pathogenic surrogate for M. tuberculosis.[1][7] This strategy led to the identification of a novel class of compounds, the diarylquinolines, with potent antimycobacterial activity.[1] Subsequent lead optimization efforts focused on improving the potency and pharmacokinetic properties of these initial hits, ultimately leading to the selection of bedaquiline (TMC207) as a clinical candidate.[1][8]

Mechanism of Action

Diarylquinolines exert their bactericidal effect through a unique mechanism of action: the specific inhibition of mycobacterial ATP synthase.[3][9][10]

Key aspects of the mechanism include:

-

Target: The drug specifically targets the oligomeric and proteolipidic subunit c of the mycobacterial ATP synthase.[10][11]

-

Action: By binding to subunit c, bedaquiline blocks the proton pump of the enzyme.[3]

-

Result: This inhibition of the proton pump halts the production of adenosine 5'-triphosphate (ATP), the primary energy currency of the cell.[3][11] The depletion of ATP leads to the death of both actively replicating and dormant mycobacteria.[11][12]

-

Specificity: Bedaquiline exhibits a high degree of selectivity for the mycobacterial ATP synthase, with a much lower affinity for the human mitochondrial counterpart, which accounts for its specific action against mycobacteria with minimal damage to host cells.[11]

Caption: Mechanism of action of diarylquinolines.

Synthesis of Bedaquiline

The chemical synthesis of bedaquiline is complex due to the presence of two adjacent chiral centers. The (1R, 2S) stereoisomer is the most active against M. tuberculosis.[13][14] The initial synthesis produced a mixture of diastereomers that required separation.[6] More recent synthetic approaches have focused on improving the diastereoselectivity of the reaction.[6][14][15]

A key step in the synthesis involves a diastereoselective lithiation reaction.[6][14]

Caption: Simplified workflow for the asymmetric synthesis of bedaquiline.

Structure-Activity Relationship (SAR)

SAR studies have provided valuable insights into the structural requirements for the antimycobacterial activity of diarylquinolines.

-

Quinoline Core: The quinoline scaffold is essential for activity.

-

Aromatic Rings: The presence of both the phenyl and naphthyl rings is crucial.

-

Substituents: A bromine atom on the quinoline ring and a methoxy group are important for high potency.[16]

-

Side Chain: The length and nature of the side chain influence both activity and cytotoxicity.[1][8]

-

Stereochemistry: The (RS, SR) configuration generally exhibits better antimicrobial activity than the (RR, SS) configuration.[1] The (1R, 2S) enantiomer of bedaquiline is significantly more active than the (1S, 2R) enantiomer.[13]

Experimental Protocols

General Procedure for Diastereoselective Synthesis of Bedaquiline

This protocol is based on improved synthetic methods described in the literature.[6][14]

-

Preparation of the Chiral Base: A solution of a chiral amine (e.g., (+)-bis[(R)-1-phenylethyl]amine) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon).

-

Lithiation: n-Butyllithium (n-BuLi) is added dropwise to the chiral amine solution to form the chiral lithium amide base in situ.

-

Deprotonation: A solution of the 3-benzylquinoline starting material in anhydrous THF is added slowly to the chiral base solution at -78 °C and stirred for a specified time to allow for deprotonation.

-

Reaction with Electrophile: A solution of 3-(dimethylamino)phenylpropan-1-one in anhydrous THF is then added dropwise to the reaction mixture at -78 °C. The reaction is allowed to proceed for several hours.

-

Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The resulting crude product, a mixture of diastereomers, is purified by column chromatography to isolate the desired (RS, SR) diastereomer.

-

Chiral Separation: The enantiomers of the (RS, SR) diastereomer are separated using chiral supercritical fluid chromatography (SFC) to yield the pure (1R, 2S)-bedaquiline.

In Vitro Antimycobacterial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) is determined to assess the in vitro activity of the compounds.[17][18]

-

Preparation of Bacterial Inoculum: A culture of M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80. The culture is grown to mid-log phase, and the turbidity is adjusted to a McFarland standard of 1.0. The culture is then diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

-

Drug Dilution: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions are prepared in a 96-well microplate using Middlebrook 7H9 broth.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension. Control wells containing no drug and wells with a known anti-TB drug (e.g., isoniazid) are included.

-

Incubation: The microplates are incubated at 37 °C in a humidified atmosphere.

-

MIC Determination: After an incubation period of 7-14 days, a resazurin-based indicator is added to each well. The plates are incubated for another 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the drug that prevents this color change.

Caption: Workflow for in vitro antimycobacterial susceptibility testing.

Quantitative Data

Table 1: In Vitro Activity of Bedaquiline and Related Compounds

| Compound | M. tuberculosis H37Rv MIC (µg/mL) | Reference |

| Bedaquiline (TMC207) | 0.03 - 0.06 | [16][19] |

| TBAJ-876 | ~0.004 | [20] |

| Isoniazid | 0.025 - 0.05 | [16] |

| Rifampicin | 0.05 - 0.1 |

Table 2: Pharmacokinetic Properties of Bedaquiline

| Parameter | Value | Reference |

| Bioavailability | Well absorbed orally | [11] |

| Plasma Protein Binding | >99.9% | [11] |

| Metabolism | Primarily by CYP3A4 | [3][21] |

| Elimination Half-life | Long, approximately 5.5 months | [19] |

| Excretion | Primarily through feces | [11] |

Table 3: Clinical Efficacy of Bedaquiline in MDR-TB Patients

| Study | Bedaquiline Group (Sputum Culture Conversion) | Placebo Group (Sputum Culture Conversion) | Time to Conversion | Reference |

| Phase 2b (Week 24) | 79% | 58% | Median 83 days (Bedaquiline) vs 125 days (Placebo) | [22] |

| Phase 2 (Week 24) | 79.5% (Modified ITT) | N/A | Mean 57 days | [23] |

Next-Generation Diarylquinolines

While bedaquiline has been a game-changer, research is ongoing to develop next-generation diarylquinolines with improved properties. Compounds like TBAJ-587 and TBAJ-876 have been designed to have:

-

Increased Potency: Lower MIC values against both drug-susceptible and resistant strains.[20][24]

-

Improved Safety Profile: Reduced potential for adverse effects such as QT prolongation.[20]

-

Favorable Pharmacokinetics: Lower lipophilicity and potentially better drug-drug interaction profiles.[24]

These next-generation compounds are currently in various stages of preclinical and clinical development and hold promise for further improving the treatment of tuberculosis.[24]

Conclusion

The discovery and development of diarylquinoline antitubercular drugs, spearheaded by bedaquiline, represent a major advancement in tuberculosis therapy. Their novel mechanism of action, potent bactericidal activity against drug-resistant strains, and ability to shorten treatment regimens have provided a much-needed new tool in the global effort to combat this devastating disease. The continued exploration of this chemical class, through the development of next-generation analogs, promises to yield even safer and more effective treatments in the future.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Diarylquinolines, synthesis pathways and quantitative structure--activity relationship studies leading to the discovery of TMC207 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bedaquiline - Wikipedia [en.wikipedia.org]

- 4. Bedaquiline: A novel drug to combat multiple drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lshtm.ac.uk [lshtm.ac.uk]

- 6. Improved Synthesis and Isolation of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lessons from Seven Decades of Antituberculosis Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Bedaquiline | Working Group for New TB Drugs [newtbdrugs.org]

- 10. Diarylquinoline - Wikipedia [en.wikipedia.org]

- 11. Bedaquiline: A Novel Diarylquinoline for Multidrug-Resistant Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. rroij.com [rroij.com]

- 17. journals.asm.org [journals.asm.org]

- 18. In Vitro Antimycobacterial Spectrum of a Diarylquinoline ATP Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Comparative Efficacy of the Novel Diarylquinoline TBAJ-876 and Bedaquiline against a Resistant Rv0678 Mutant in a Mouse Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Bedaquiline: a novel diarylquinoline for multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Advances of new drugs bedaquiline and delamanid in the treatment of multi-drug resistant tuberculosis in children - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A Review of the Evidence for Using Bedaquiline (TMC207) to Treat Multi-Drug Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. TBAJ-587, Diarylquinoline | Working Group for New TB Drugs [newtbdrugs.org]

Eradicating the Sleepers: A Technical Guide to the Bactericidal and Sterilizing Effects on Dormant Mycobacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dormant state of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to effective tuberculosis (TB) treatment and global eradication efforts. These non-replicating or slowly metabolizing bacilli exhibit phenotypic drug tolerance, rendering many conventional anti-TB agents ineffective. This resistance necessitates prolonged multi-drug therapy to eliminate these "persister" cells and prevent disease relapse. This technical guide provides an in-depth analysis of the bactericidal and sterilizing effects of various compounds on dormant mycobacteria, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved. Understanding the mechanisms underlying dormancy and the strategies to overcome it is paramount for the development of novel, shorter, and more effective TB treatment regimens.

I. Quantitative Analysis of Bactericidal and Sterilizing Efficacy

The evaluation of a drug's ability to kill dormant Mtb relies on specific in vitro and in vivo models that mimic the conditions thought to induce dormancy in the host, such as hypoxia, nutrient starvation, and acidic pH. The following tables summarize the quantitative bactericidal and sterilizing activities of various drugs and drug combinations against dormant Mtb, as reported in key studies.

Table 1: Bactericidal Activity of Single Agents against Dormant M. tuberculosis

| Drug | Dormancy Model | Key Findings | Reference |

| Isoniazid (INH) | Wayne Model (hypoxia) | Minimal killing of non-replicating bacilli. INH targets mycolic acid synthesis, which is downregulated in dormant cells. It can also induce its own resistance in non-replicating persisters. | |

| Rifampin (RIF) | Hypoxia (pH 7.3) | Efficiently killed dormant bacilli, with a ≥5.2-log10 CFU reduction after 21 days. Its efficacy is less affected by the metabolic state of the bacteria compared to INH. | |

| Pyrazinamide (PZA) | Hu/Coates Model (hypoxia, pH 5.5) | Bactericidal activity increases with culture age (dormancy). Achieved a maximum of ~1.6 log CFU/ml reduction in 30- and 100-day-old cultures. | |

| Metronidazole (MZ) | Wayne Model | Bactericidal against dormant cells. | |

| Bedaquiline (BDQ) | Not specified | Inhibits ATP synthesis, a target present in both replicating and dormant bacilli. | |

| Pretomanid (PA-824) | Not specified | Active against non-replicating Mtb. | |

| Rifapentine (RFP) | Hypoxia (pH 7.3) | Efficiently killed dormant bacilli, with a ≥5.2-log10 CFU reduction after 21 days. |

Table 2: Sterilizing Activity of Drug Combinations against Dormant M. tuberculosis

| Drug Combination | Dormancy Model | Key Findings | Reference |

| Rifampin + Metronidazole | Wayne Model (long-term dormant cultures) | Sterilized 26-day-old dormant Mtb populations after 7 and 11 days of exposure. | |

| Rifampin + Moxifloxacin + Metronidazole + Amikacin | Wayne Model | Killed both aerobic and dormant bacilli within 21 days (no regrowth). | |

| Rifampin + Moxifloxacin + Metronidazole + Capreomycin | Wayne Model | Killed both aerobic and dormant bacilli within 21 days (no regrowth). | |

| Bedaquiline + Sutezolid | Murine Model | Showed superior sterilizing activity compared to the first-line regimen (RIF+PZA+INH). | |

| Bedaquiline + Pyrazinamide + Rifapentine + Clofazimine | Murine Model | Demonstrated high sterilizing activity. |

II. Experimental Protocols for Studying Dormant Mycobacteria

Accurate assessment of bactericidal and sterilizing effects on dormant Mtb necessitates robust and reproducible experimental models. Below are detailed methodologies for commonly cited in vitro dormancy models.

A. The Wayne Model of Hypoxia-Induced Dormancy

This model simulates the gradual oxygen depletion that Mtb is thought to encounter in host granulomas.

Protocol:

-

Inoculum Preparation: Grow M. tuberculosis (e.g., H37Rv strain) in a suitable liquid medium (e.g., Dubos Tween-Albumin Broth) to mid-log phase.

-

Culture Setup: Dilute the mid-log phase culture to a starting inoculum of approximately 1 x 10^6 CFU/ml in fresh medium in sealed tubes with a limited headspace.

-

Induction of Hypoxia: Tightly seal the tubes and incubate at 37°C with slow stirring. The bacteria will gradually consume the available oxygen, leading to a microaerophilic and then anaerobic environment.

-

Monitoring Dormancy: At different time points (e.g., 5, 12, 19, and 26 days), assess the viability (CFU counts) and metabolic state of the bacteria. Methylene blue can be used as an indicator of oxygen depletion.

-

Drug Exposure: Introduce the test compounds to the dormant cultures at desired concentrations.

-

Assessment of Bactericidal/Sterilizing Activity: After the desired exposure time (e.g., 7, 14, 21 days), determine the number of surviving bacteria by plating serial dilutions on solid agar and incubating until colonies appear. The absence of regrowth in both solid and liquid media indicates sterilization.

B. Multiple-Stress Dormancy Model

This model exposes Mtb to a combination of stresses to better mimic the harsh environment within a granuloma.

Protocol:

-

Stress Conditions: Subject M. tuberculosis cultures to a combination of stresses, such as:

-

Low oxygen (e.g., 5%)

-

High carbon dioxide (e.g., 10%)

-

Nutrient limitation (e.g., 10% Dubos medium)

-

Acidic pH (e.g., 5.0)

-

-

Induction and Monitoring: Incubate the cultures under these conditions and monitor for characteristics of dormancy, including:

-

Loss of acid-fastness

-

Accumulation of lipid bodies

-

Development of drug tolerance (e.g., to rifampin and isoniazid)

-

-

Drug Efficacy Testing: Once the dormant state is established, expose the cultures to the drugs being tested.

-

Viability Assessment: Determine the bactericidal effect by measuring the reduction in CFU counts compared to untreated controls.

III. Key Signaling Pathways in Mycobacterial Dormancy and Drug Action

The transition into and survival in a dormant state, as well as the response to bactericidal agents, are governed by complex signaling pathways.

A. The Dormancy Survival Regulon (DosR) Pathway

The DosR regulon is a key pathway for adaptation to hypoxia and nitric oxide stress, which are signals for Mtb to enter a dormant state.

Caption: The DosR signaling pathway is activated by hypoxia and nitric oxide, leading to the upregulation of dormancy-related genes.

B. Host-Pathogen Interaction and Mtb Survival

M. tuberculosis manipulates host cell signaling pathways to create a favorable environment for its survival and persistence.

Caption: Mtb subverts macrophage signaling by inhibiting phagosome-lysosome fusion and modulating key immune pathways.

C. Experimental Workflow for Drug Efficacy Testing on Dormant Mtb

The following diagram illustrates a typical workflow for evaluating the bactericidal activity of compounds against dormant mycobacteria.

Caption: A generalized workflow for testing the efficacy of drugs against dormant M. tuberculosis.

Conclusion

The fight against dormant M. tuberculosis requires a multi-pronged approach that includes the development of drugs with novel mechanisms of action, the use of sophisticated in vitro and in vivo models that accurately reflect the dormant state, and a deep understanding of the molecular pathways that govern mycobacterial persistence. The data and methodologies presented in this guide offer a comprehensive overview of the current landscape of research into bactericidal and sterilizing effects on dormant mycobacteria. By building upon this knowledge, the scientific community can move closer to the ultimate goal of a shorter, more effective, and universally applicable treatment for all forms of tuberculosis.

The Molecular Architecture of Bedaquiline's Action: A Technical Guide to its Binding Site on the atpE Subunit

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bedaquiline, a diarylquinoline antibiotic, represents a significant advancement in the treatment of multidrug-resistant tuberculosis.[1][2][3] Its unique mechanism of action, the inhibition of the F1Fo-ATP synthase, is central to its efficacy.[1][3][4] This document provides a comprehensive technical overview of the molecular binding site of Bedaquiline on the atpE (or subunit c) subunit of the mycobacterial ATP synthase, integrating structural data, mechanistic insights, and the genetic basis of resistance.

Mechanism of Action: Targeting the Engine of Cellular Respiration

Bedaquiline exerts its bactericidal effect by binding to the c-ring of the Fo motor of ATP synthase, effectively stalling its rotation.[4] This inhibition disrupts the proton motive force, leading to a rapid depletion of cellular ATP and subsequent cell death.[1][3][4] Cryo-electron microscopy (cryo-EM) studies have revealed that Bedaquiline binding induces significant conformational changes in the ATP synthase, creating tight binding pockets at the interface between subunit a and the c-ring (atpE).[2][5][6]

The Bedaquiline Binding Pocket: A Detailed View

Structural studies have elucidated the precise location and molecular interactions governing Bedaquiline's binding to the atpE subunit. The binding site is not on an isolated c-subunit but is formed at the interface of two adjacent c-subunits and is also influenced by subunit a.[2][7]

Key interacting residues of the M. tuberculosis atpE subunit include:

| Residue | Role in Binding | Reference |

| Glu61 | Forms a crucial ionic and hydrogen bond with the diethylaminomethyl group of Bedaquiline. This interaction with the conserved proton-carrying glutamate is essential for the drug's activity. | [8][9] |

| Ala62 | Contributes to the formation of the binding pocket and makes hydrogen bond interactions. | [9] |

| Ala63 | Mutations at this site (e.g., A63V) are associated with clinical resistance. | [9] |

| Tyr64 | Engages in π-interactions with the aromatic rings of Bedaquiline. | [9] |

| Ile66 | Located on an adjacent protomer, this residue contributes to the hydrophobic interactions within the binding cleft. | [9] |

Bedaquiline binding is characterized by a network of polar and nonpolar interactions, including strong ionic bonds, hydrogen bonds, and π-stacking, which collectively contribute to its high-affinity binding.[9]

Bedaquiline Resistance: The Genetic Basis

Resistance to Bedaquiline can arise from mutations in the atpE gene, which alter the drug's binding site and reduce its affinity.[1][10] These mutations are a key mechanism of target-based resistance.

| Mutation | Effect on Bedaquiline Susceptibility | Reference |

| D28N | A clinically identified resistance variant that disrupts Bedaquiline binding. | [9] |

| E61D | Identified in resistant clinical isolates; alters the critical glutamate residue. | [11] |

| A63V | A clinically observed mutation conferring resistance. | [9] |

| I66M | Found in resistant clinical isolates. | [11] |

It is important to note that non-target-based resistance mechanisms also exist, such as mutations in the Rv0678 gene, which regulates an efflux pump.[10][12][13]

Experimental Protocols: Elucidating the Binding Site

The determination of the Bedaquiline binding site has been heavily reliant on structural biology techniques, particularly cryo-electron microscopy.

Cryo-Electron Microscopy (Cryo-EM) of Mycobacterial ATP Synthase with Bedaquiline

-

Protein Purification:

-

Expression of the ATP synthase complex in a suitable host, such as Mycobacterium smegmatis.

-

Solubilization of the membrane-bound complex using detergents (e.g., dodecyl-β-D-maltoside).

-

Purification using a combination of affinity chromatography (e.g., Strep-Tactin) and size-exclusion chromatography.

-

-

Complex Formation:

-

Incubation of the purified ATP synthase with a molar excess of Bedaquiline (e.g., 200 µM) to ensure saturation of the binding sites.[7]

-

-

Cryo-EM Grid Preparation:

-

Application of the Bedaquiline-bound complex to glow-discharged cryo-EM grids (e.g., Quantifoil R1.2/1.3).

-

Plunge-freezing in liquid ethane using a vitrification robot (e.g., Vitrobot Mark IV).

-

-

Data Collection:

-

Imaging on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.

-

Automated data collection of thousands of micrographs.

-

-

Image Processing and 3D Reconstruction:

-

Motion correction of the raw movie frames.

-

Contrast transfer function (CTF) estimation.

-

Automated particle picking to select images of the ATP synthase complex.

-

2D and 3D classification to sort particles into homogenous classes representing different rotational states of the enzyme.

-

3D refinement of the final particle set to generate a high-resolution electron density map.

-

-

Model Building and Analysis:

-

Docking of a homology model of the ATP synthase into the cryo-EM density map.

-

Manual model building and refinement to fit the amino acid side chains and the Bedaquiline molecule into the density.

-

Analysis of the interactions between Bedaquiline and the protein residues.

-

Visualizations

Logical Flow of Bedaquiline Resistance via atpE Mutations

Caption: Logical flow of Bedaquiline action and resistance.

Experimental Workflow for Identifying the Bedaquiline Binding Site

Caption: Workflow for Bedaquiline binding site identification.

References

- 1. Bedaquiline - Wikipedia [en.wikipedia.org]

- 2. Structure of mycobacterial ATP synthase bound to the tuberculosis drug bedaquiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Bedaquiline Fumarate? [synapse.patsnap.com]

- 4. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Empirical ways to identify novel Bedaquiline resistance mutations in AtpE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. High Prevalence of atpE Mutations in Bedaquiline-Resistant Mycobacterium tuberculosis Isolates, Russia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. applications.emro.who.int [applications.emro.who.int]

- 13. In vitro Study of Bedaquiline Resistance in Mycobacterium tuberculosis Multi-Drug Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Bedaquiline In Vitro Susceptibility Testing: Protocols for MIC and MBC Determination

Application Note and Detailed Protocols for Researchers and Drug Development Professionals

Introduction

Bedaquiline is a diarylquinolone antibiotic with a novel mechanism of action, targeting the ATP synthase of Mycobacterium tuberculosis.[1][2] It is a cornerstone of treatment for multidrug-resistant tuberculosis (MDR-TB).[3] Accurate in vitro susceptibility testing is crucial for effective clinical management and for monitoring the emergence of resistance. This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of bedaquiline against Mycobacterium tuberculosis.

Data Presentation: Quantitative Susceptibility Data

The following tables summarize typical MIC ranges for bedaquiline against M. tuberculosis, including quality control strains and clinical isolates, as determined by various standard methods.

Table 1: Bedaquiline MIC Quality Control Ranges for M. tuberculosis H37Rv

| Testing Method | Medium | QC MIC Range (µg/mL) | Reference |

| Broth Microdilution | 7H9 Broth | 0.015 - 0.06 | [4][5] |

| Agar Dilution | 7H10 Agar | 0.015 - 0.12 | [4][5] |

| Agar Dilution | 7H11 Agar | 0.015 - 0.12 | [4][5] |

| Automated Liquid Culture | MGIT 960 | 0.125 - 0.50 | [6][7] |

Table 2: Bedaquiline MIC Distribution for Clinical M. tuberculosis Isolates

| Method | Medium | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Resazurin Microtiter Assay (REMA) | 7H9 Broth | 0.0039 - 0.25 | - | - | [8] |

| Agar Dilution | 7H11 Agar | ≤0.008 - 0.25 | - | - | [7] |

| Automated Liquid Culture | MGIT 960 | ≤0.03 - 1.00 | - | - | [7] |

Table 3: Proposed Bedaquiline Breakpoints for M. tuberculosis

| Method | Medium | Susceptible Breakpoint (µg/mL) | Reference |

| Broth Microdilution (BMD) | 7H9 Broth | ≤0.12 | [2][9] |

| Agar Proportion (AP) | 7H11 Agar | ≤0.25 | [2][9] |

| Automated Liquid Culture | MGIT 960 | ≤1.0 | [2][9] |

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1]

1. Media and Reagents:

-

Middlebrook 7H9 broth base

-

Glycerol

-

Oleic acid-albumin-dextrose-catalase (OADC) enrichment or Casitone

-

Bedaquiline stock solution (dissolved in DMSO)

-

Sterile 96-well polystyrene microtiter plates

-

Resazurin solution (optional, for visual endpoint)

2. Inoculum Preparation:

-

Culture M. tuberculosis in 7H9 broth to mid-log phase.

-

Adjust the turbidity of the bacterial suspension to a 1.0 McFarland standard.

-

Dilute the adjusted suspension 1:20 in 7H9 broth to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.[1]

3. Drug Dilution Series:

-

Prepare serial twofold dilutions of bedaquiline in 7H9 broth in the 96-well plate. The typical concentration range to test is 0.008 to 4 µg/mL.[1]

-

Include a drug-free well as a growth control and a well with media only as a sterility control.

4. Incubation:

-

Add the prepared inoculum to each well containing the drug dilutions and the growth control.

-

Seal the plates and incubate at 37°C for 7-14 days, or until growth is clearly visible in the growth control well.

5. MIC Determination:

-

The MIC is defined as the lowest concentration of bedaquiline that completely inhibits visible growth of M. tuberculosis.

-

If using resazurin, add the solution to each well after the incubation period and incubate for an additional 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that remains blue.

Figure 1. Workflow for MIC determination by broth microdilution.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. There is no universally standardized protocol for bedaquiline MBC against M. tuberculosis, but the following method is based on established principles.

1. Initial MIC Determination:

-

Perform an MIC test as described in Protocol 1.

2. Subculturing from MIC Wells:

-

Following MIC determination, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and the growth control.

-

Homogenize the contents of each selected well.

-

Plate a defined volume (e.g., 100 µL) of the homogenized culture from each well onto Middlebrook 7H10 or 7H11 agar plates.

-

Also, create a serial dilution of the initial inoculum from the growth control and plate to determine the initial CFU/mL.

3. Incubation:

-

Incubate the agar plates at 37°C for 3-4 weeks, or until colonies are clearly visible.

4. MBC Determination:

-

Count the number of colonies on each plate.

-

The MBC is the lowest concentration of bedaquiline that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Figure 2. Workflow for MBC determination following MIC testing.

Discussion and Considerations

-

Plastic Binding: Bedaquiline is known to bind to certain plastics. Therefore, it is recommended to use polystyrene labware for susceptibility testing to ensure accurate drug concentrations.

-

Media Components: The presence of albumin in the culture medium can affect the MIC of bedaquiline. It is important to be consistent with the type and concentration of media supplements.

-

Inoculum Size: The size of the initial bacterial inoculum can significantly impact MIC results. Careful standardization of the inoculum is critical for reproducibility.

-

Interpretation of MBC: The MBC provides valuable information on the bactericidal activity of a drug. An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity, while a higher ratio suggests bacteriostatic activity. For some strains, the MBC of bedaquiline can be significantly higher than its MIC.[8]

-

Alternative Methods: Other methods for bedaquiline susceptibility testing include agar proportion on 7H10 or 7H11 agar and automated liquid culture systems like the BACTEC MGIT 960.[2][6][9] It is important to note that MIC values can vary between different methods and media.[5]

These protocols provide a framework for the in vitro susceptibility testing of bedaquiline against M. tuberculosis. Adherence to standardized methodologies is essential for obtaining reliable and reproducible results that can inform both clinical decision-making and drug development efforts.

References

- 1. Effects of Bedaquiline on Antimicrobial Activity and Cytokine Secretion of Macrophages Infected with Multidrug-Resistant Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. In vitro activity of bedaquiline against rapidly growing nontuberculous mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vitro culture conditions affecting minimal inhibitory concentration of bedaquiline against M. tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Single-Crystal X-ray Diffraction Analysis of Bedaquiline Salts

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bedaquiline is a crucial diarylquinoline-based drug used in the treatment of multidrug-resistant tuberculosis.[1][2][3][4] The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal form, significantly influence its physicochemical properties, including solubility, stability, and bioavailability. The formation of salts is a common and effective strategy to optimize these properties. Single-crystal X-ray diffraction (SC-XRD) is the definitive analytical technique for unambiguously determining the three-dimensional atomic arrangement within a crystalline solid. This application note provides detailed protocols and data for the single-crystal X-ray diffraction analysis of various Bedaquiline salts, offering a foundational understanding for researchers in drug development and solid-state chemistry. The commercially available form of Bedaquiline is its fumarate salt.[2][4][5] However, numerous other salts have been synthesized and characterized to explore alternative solid forms with potentially improved properties.[5][6][7]

Data Presentation

The crystallographic data for several Bedaquiline salts are summarized in the tables below. This information is critical for understanding the solid-state landscape of Bedaquiline and for identifying and characterizing new salt forms.

Table 1: Summary of Bedaquiline Salts and their Crystallization Conditions.

| Salt Former | Molar Ratio (Bedaquiline:Acid) | Crystallization Solvent(s) | Resulting Form |

| Fumaric Acid | 1:1 | Acetone, Propyl alcohol | Colorless block-shaped crystals |

| Benzoic Acid | 1:1 | Acetone or Propanol | 1.17-hydrate, colorless blocks |

| Benzoic Acid | 1:1 | Acetonitrile | Acetonitrile solvate monohydrate, thin colorless needles |

| Maleic Acid | 1:1 and 1:2 | Acetone, THF | Hemihydrate or THF solvate |

| Malonic Acid | --- | --- | Solvate and water-free crystals |

| Nicotinic Acid | --- | --- | Crystalline solvate |

| Benzenesulfonic Acid | --- | --- | Crystalline solvate |

| Hydrochloric Acid | --- | --- | Crystalline solvate |

Data compiled from multiple sources.[1][2][5][6]

Table 2: Crystallographic Data for Selected Bedaquiline Salts.

| Salt | Chemical Formula | Crystal System | Space Group |

| Bedaquilinium Fumarate | C₃₂H₃₂BrN₂O₂⁺ · C₄H₃O₄⁻ | --- | --- |

| Bedaquilinium Benzoate (Hydrate) | C₃₂H₃₂BrN₂O₂⁺ · C₇H₅O₂⁻ · 1.166H₂O | --- | --- |

| Bedaquilinium Benzoate (Acetonitrile Solvate) | C₃₂H₃₂BrN₂O₂⁺ · C₇H₅O₂⁻ · 0.742CH₃CN · H₂O | --- | --- |

Detailed unit cell parameters were not available in the provided search results.

Experimental Protocols

Preparation of Bedaquiline Free Base

The starting material for salt screening is often the free base form of the API.

Protocol:

-

Dissolve Bedaquilinium fumarate in a suitable organic solvent (e.g., CH₂Cl₂).

-

Extract the organic solution three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2]

-

Combine the organic layers.

-

Dry the organic layer over a suitable drying agent (e.g., MgSO₄).

-

Concentrate the solution under reduced pressure to yield the Bedaquiline free base.[2]

Salt Formation and Crystallization

This protocol describes a general method for screening and crystallizing Bedaquiline salts.

Protocol:

-

In a small vial, dissolve a stoichiometric amount of Bedaquiline free base (e.g., 30 mg, 0.054 mmol) and the desired acid (in a 1:1 or 1:2 molar ratio) in a suitable solvent (e.g., acetone, acetonitrile, tetrahydrofuran, ethyl acetate).[2][5][8]

-

The choice of solvent and the potential addition of an anti-solvent (e.g., water, hexane) are critical for inducing crystallization.[2][8]

-

Allow the solvent to evaporate slowly at room temperature.[2]

-

Monitor the vial for crystal formation over time.

-

Once crystals of suitable size and quality have formed, they can be harvested for analysis.

Example: Crystallization of Bedaquilinium Fumarate

-

Mix Bedaquiline (30 mg, 0.054 mmol) with fumaric acid (6.3 mg, 0.054 mmol) in acetone (1 ml) in a 10 ml scintillation vial.[2]

-

Add propyl alcohol (5 ml) to the mixture.[2]

-

Allow the mixture to evaporate slowly to obtain large, colorless, block-shaped crystals.[2]

Example: Crystallization of Bedaquilinium Benzoate (Hydrate)

-

Mix Bedaquiline (30 mg, 0.054 mmol) with benzoic acid (6.7 mg, 0.055 mmol).

-

Dissolve the mixture in acetone or 2-propanol.

-

Allow for slow evaporation to yield colorless, block-shaped crystals of the 1.17-hydrate.[2]

Single-Crystal X-ray Diffraction Analysis

Protocol:

-

Crystal Mounting: Carefully select a single crystal of suitable size and quality under a polarized light microscope. Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil).

-

Data Collection: Mount the goniometer head on the single-crystal X-ray diffractometer. Center the crystal in the X-ray beam. A typical data collection is performed at a low temperature (e.g., 100 K) to minimize thermal motion. The diffractometer software is used to determine the unit cell and collect a full sphere of diffraction data.

-

Structure Solution and Refinement: Process the collected diffraction data (integration and scaling). Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of SC-XRD in the context of Bedaquiline salt characterization.

Caption: Experimental workflow for the synthesis and analysis of Bedaquiline salt single crystals.

Caption: Role of SC-XRD in understanding Bedaquiline salt properties for drug development.

References

- 1. improvedpharma.com [improvedpharma.com]

- 2. Crystal structures of salts of bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structures of salts of bedaquiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal structures of salts of bedaquiline - Chemical Microscopy LLC [chemicalmicroscopy.com]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. Salts and Polymorph Screens for Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: Preparation of Bedaquiline Fumarate Stock Solutions for Laboratory Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bedaquiline, a diarylquinoline antimycobacterial drug, is a potent inhibitor of ATP synthase in Mycobacterium tuberculosis.[1][2] It is a critical component in the treatment of multidrug-resistant tuberculosis (MDR-TB).[3] Accurate and consistent preparation of Bedaquiline Fumarate stock solutions is fundamental for obtaining reproducible results in laboratory assays, including Minimum Inhibitory Concentration (MIC) determinations, mechanism of action studies, and other in vitro and in vivo experiments. This compound is practically insoluble in aqueous media, necessitating the use of organic solvents for the preparation of stock solutions.[4][5] This document provides detailed protocols for the preparation, storage, and handling of this compound solutions for research use.

Physicochemical Properties and Storage

This compound is a white to off-white solid powder.[1][4] Understanding its physical and chemical properties is essential for proper handling and solution preparation.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃₂H₃₁BrN₂O₂ • C₄H₄O₄ | [4] |

| Molecular Weight | 671.58 g/mol | [4][6][7] |

| Appearance | White to almost white powder | [1][4] |

| Solubility (at room temp.) | ||

| in DMSO | ≥23.45 mg/mL; up to 100 mg/mL (148.9 mM) | [2][6][8][9] |

| in Ethanol | ~4 mg/mL | [2][9] |

| in Water | Practically insoluble | [2][4] |

| in Methanol | Soluble | [10] |

Table 2: Recommended Storage and Stability

| Form | Temperature | Duration | Conditions | Source(s) |

| Solid Powder | -20°C | 3 years | Keep container tightly closed. Protect from light and moisture. | [9][11][12] |

| Stock Solution (in DMSO) | -80°C | up to 1 year | Aliquoted to avoid repeated freeze-thaw cycles. | [1][9] |

| Stock Solution (in DMSO) | -20°C | up to 1 month | Aliquoted to avoid repeated freeze-thaw cycles. | [1][9] |

Workflow for Stock Solution Preparation

The following diagram outlines the general workflow for preparing a this compound stock solution.

Caption: Workflow for preparing this compound stock solution.

Experimental Protocols

Required Materials and Equipment

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, light-protecting microtubes or cryovials (e.g., amber-colored)

-

Analytical balance

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Sonicator bath (optional, recommended)

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Safety Precautions

Handle this compound powder in a well-ventilated area, avoiding dust formation.[12] Wear appropriate PPE to avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[11]

Protocol 1: Preparation of a 10 mM High-Concentration Stock Solution in DMSO

This protocol is suitable for preparing a high-concentration stock for subsequent dilution in various in vitro assays.

-

Calculation: Determine the mass of this compound required.

-

Molecular Weight (MW) = 671.58 g/mol

-

To make 1 mL of a 10 mM solution:

-

Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 671.58 g/mol * 1000 mg/g = 6.72 mg

-

-

-

Weighing: Accurately weigh 6.72 mg of this compound powder and place it in a sterile, appropriately sized vial.

-

Dissolution:

-

Add 1 mL of anhydrous DMSO to the vial.[9]

-

Cap the vial securely and vortex vigorously for 1-2 minutes.

-

If particulates remain, place the vial in a sonicator bath at room temperature for 5-10 minutes or until the powder is completely dissolved.[8]

-

Visually inspect the solution against a light source to ensure it is clear and free of precipitates.

-

-

Aliquoting and Storage:

-

Dispense the stock solution into single-use aliquots (e.g., 20-50 µL) in sterile, light-protecting vials.[12]

-

Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.

-

Store aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for short-term use (up to 1 month).[1][9] Avoid repeated freeze-thaw cycles.[1][9]

-

Protocol 2: Preparation of Working Solutions for In Vitro Assays

Working solutions are prepared by diluting the high-concentration stock solution into the desired cell culture or assay medium.

-

Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature. Once thawed, gently vortex to ensure homogeneity.

-

Serial Dilution: Perform serial dilutions of the stock solution directly into the assay medium to achieve the final desired concentrations.

-

Important: The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity or artifacts.

-

Always prepare a "vehicle control" containing the same final concentration of DMSO as the highest drug concentration tested.

-

-

Considerations for MIC Assays:

-

The in-vitro activity of bedaquiline can be influenced by assay conditions.[13]

-

For reproducible MIC results against M. tuberculosis, it is recommended to use polystyrene plates or tubes.[13]

-

Variations in pH, protein concentration (e.g., albumin), and Tween 80 concentration in the broth can alter MIC values.[13]

-

Typical MIC values for susceptible M. tuberculosis strains range from 0.06 to 0.5 µg/mL.[1][3]

-

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Precipitation upon dilution in aqueous medium | This compound is practically insoluble in water. | Ensure the final DMSO concentration is sufficient to maintain solubility. If precipitation persists, re-evaluate the dilution scheme or consider the use of a solubilizing agent like Tween 80, noting its potential impact on the assay.[13] |

| Inconsistent assay results | Improper storage; repeated freeze-thaw cycles of stock solution. | Always use freshly thawed, single-use aliquots.[1][9] Confirm the stability and integrity of the compound if issues persist. |

| Compound fails to dissolve completely in DMSO | Solvent is not anhydrous; concentration is too high. | Use fresh, anhydrous DMSO as moisture can reduce solubility.[9] Use gentle warming or sonication to aid dissolution.[8] Do not exceed the known solubility limit. |

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Frontiers | In vitro Study of Bedaquiline Resistance in Mycobacterium tuberculosis Multi-Drug Resistant Clinical Isolates [frontiersin.org]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Preparation Strategies of the Anti-Mycobacterial Drug Bedaquiline for Intrapulmonary Routes of Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. raybiotech.com [raybiotech.com]

- 7. KEGG DRUG: this compound [genome.jp]

- 8. apexbt.com [apexbt.com]

- 9. selleckchem.com [selleckchem.com]

- 10. rjptonline.org [rjptonline.org]

- 11. biocrick.com [biocrick.com]

- 12. toku-e.com [toku-e.com]

- 13. In vitro culture conditions affecting minimal inhibitory concentration of bedaquiline against M. tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

molecular mechanisms of acquired resistance to Bedaquiline

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the molecular mechanisms of acquired resistance to Bedaquiline (BDQ) in Mycobacterium tuberculosis.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular mechanisms of acquired resistance to Bedaquiline?

A1: Acquired resistance to Bedaquiline in M. tuberculosis is primarily attributed to two well-characterized mechanisms:

-

Target-Based Mutations: Mutations in the atpE gene (Rv1305), which encodes subunit c of the ATP synthase, the direct target of Bedaquiline. These mutations prevent the drug from binding effectively to its target.[1][2][3]

-

Non-Target-Based Resistance (Efflux): Mutations in the Rv0678 gene (also known as mmpR), a transcriptional repressor. These mutations lead to the de-repression and subsequent overexpression of the MmpS5-MmpL5 efflux pump, which actively transports Bedaquiline out of the bacterial cell.[1][4][5] This mechanism is the most frequently observed in clinical isolates and also confers cross-resistance to clofazimine.[1]

Q2: Are there other, less common, mechanisms of Bedaquiline resistance?

A2: Yes, mutations in other genes have been associated with low-level Bedaquiline resistance, although they are less common than atpE and Rv0678 mutations. These include loss-of-function mutations in the pepQ gene (Rv2535c), a putative aminopeptidase, and mutations in Rv1979c.[1][3][6]

Q3: We have a Bedaquiline-resistant isolate but found no mutations in the atpE gene. What should we investigate next?

A3: If the atpE gene is wild-type, the most likely cause of resistance is an efflux-based mechanism. You should sequence the Rv0678 gene to check for mutations that would lead to the overexpression of the MmpS5-MmpL5 efflux pump.[1][5] Mutations in Rv0678 are more commonly associated with low to moderate-level resistance, whereas atpE mutations typically confer high-level resistance.[1][7]

Q4: How does the concentration of Bedaquiline used for in vitro selection influence the type of resistance mutation that emerges?

A4: The concentration of Bedaquiline can select for different resistance mechanisms. Lower concentrations of Bedaquiline (e.g., 0.125 to 0.5 µg/mL) tend to select for mutations in Rv0678, leading to efflux-based resistance.[1] In contrast, exposure to higher concentrations of Bedaquiline is more likely to select for target-based mutations in the atpE gene.[1]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Minimum Inhibitory Concentration (MIC) Results

| Potential Cause | Troubleshooting Step | Reference/Comments |

| Incorrect Inoculum Size | Standardize the inoculum to a McFarland standard of 1 and then dilute appropriately for your assay (e.g., 1:20 for REMA). An inoculum size of ~5 x 10⁵ CFU/mL is recommended for broth microdilution. | Variations in inoculum size can significantly alter MIC values.[8] |

| Inappropriate Labware | Use polystyrene plates or tubes for all assays involving Bedaquiline. | Bedaquiline is lipophilic and can bind to polypropylene, reducing the effective drug concentration and leading to falsely elevated MICs.[8] |

| Incorrect pH of Media | Ensure the pH of your Middlebrook 7H9 or 7H11 medium is adjusted to the recommended range (typically pH 6.6-7.0). | Variations in pH can affect the activity of Bedaquiline and impact MIC results.[8] |

| Variable Tween 80 Concentration | Use a consistent and recommended concentration of Tween 80 (e.g., 0.02% in broth). | High concentrations of Tween 80 can affect mycobacterial growth and drug susceptibility.[8] |

| Improper Drug Stock Preparation/Storage | Prepare Bedaquiline stock solutions in DMSO at a high concentration (e.g., 10 mg/mL), aliquot, and store at -20°C or below. Avoid repeated freeze-thaw cycles. | Bedaquiline is poorly soluble in water. Ensure complete dissolution in DMSO before further dilution in culture medium.[9] |

| QC Strain MIC Out of Range | Always run the M. tuberculosis H37Rv reference strain in parallel. If the MIC for H37Rv is outside the established quality control range (e.g., 0.015 to 0.12 µg/ml for 7H10/7H11 agar), the results for the test isolates are invalid. | This ensures the validity of your assay conditions and reagents.[10] |

Issue 2: Interpreting Sequencing Results

| Scenario | Interpretation and Next Steps | Reference/Comments |

| No mutations in atpE or Rv0678, but the isolate is phenotypically resistant. | 1. Confirm the phenotypic resistance with a second, validated method. 2. Sequence other candidate genes like pepQ and Rv1979c. 3. Perform a functional assay to confirm efflux pump overexpression (see Protocol 3). 4. Consider the possibility of heteroresistance (a mixed population of susceptible and resistant cells). | Not all resistance mechanisms are known. Functional assays are crucial to confirm the phenotype.[5][11] |

| A novel, uncharacterized mutation is found in Rv0678 or atpE. | 1. Check published databases and literature for reports of this mutation. 2. Perform complementation studies by introducing a wild-type copy of the gene into the resistant strain to see if susceptibility is restored. 3. Use in silico tools to predict the effect of the mutation on protein structure and function. | Complementation is the gold standard for confirming that a specific mutation causes resistance.[12] |

| Sequencing reveals a mixed population of wild-type and mutant alleles (heteroresistance). | This indicates a subpopulation of resistant bacteria. This can lead to treatment failure. Sub-culture and re-test individual colonies to isolate a pure resistant population for further characterization. | Whole-genome sequencing can help detect heteroresistance, which may be missed by standard Sanger sequencing.[3] |

Quantitative Data on Bedaquiline Resistance Mutations

The following tables summarize the impact of common mutations on Bedaquiline and Clofazimine MICs. Note that MIC values can vary between studies and testing methods.

Table 1: Mutations in atpE (Target-Based Resistance)

| Mutation | Effect on BDQ MIC (µg/mL) | Fold Increase in BDQ MIC | Reference |

| A63P | >1.5 | >32 | [1] |

| D28N | >2 | >8 | [7][13] |

| E61D | 2 to >2 | 8-16 | [7] |

| I66M | >2 | >8 | [13] |

| L49P | Not specified | Not specified | [2] |

Note: Mutations in atpE are associated with high-level resistance to Bedaquiline and generally do not confer cross-resistance to Clofazimine.[1]

Table 2: Mutations in Rv0678 (Efflux-Based Resistance)

| Mutation | Effect on BDQ MIC (µg/mL) | Fold Increase in BDQ MIC | Fold Increase in CFZ MIC | Reference |

| Frameshift (e.g., g193 insertion) | 0.25 - 0.5 | 4-8 | 2-4 | [1] |

| S63R | Not specified | 4 | 4 | [13] |

| V1A (M1A) | Not specified | 2-8 | 2-8 | [13] |

| A152G | Not specified | Not specified | Not specified | [12] |

Note: Mutations in Rv0678 are associated with low- to moderate-level resistance to Bedaquiline and confer cross-resistance to Clofazimine.[1][4]

Experimental Protocols

Protocol 1: Bedaquiline MIC Determination by Resazurin Microtiter Assay (REMA)

This colorimetric assay provides a visual determination of the MIC.

Materials:

-

96-well polystyrene microtiter plates (flat-bottom)

-

Middlebrook 7H9 broth supplemented with OADC (7H9-S)

-

Bedaquiline stock solution (10 mg/mL in DMSO)

-

Resazurin solution (0.02% w/v in sterile water)

-

M. tuberculosis culture in log phase growth

-

M. tuberculosis H37Rv (as quality control)

Procedure:

-

Dispense 100 µL of 7H9-S broth into each well of a 96-well plate.

-

Add 100 µL of Bedaquiline working solution to the first well of each row and perform 2-fold serial dilutions across the plate. The final drug concentrations should typically range from 0.008 to 4 µg/mL.

-

Leave wells for growth control (no drug) and sterility control (no bacteria).

-

Prepare the bacterial inoculum by adjusting the turbidity to a McFarland standard of 1, then diluting it 1:20 in 7H9-S broth.

-

Add 100 µL of the diluted inoculum to each well (except sterility control wells). The final volume in each well will be 200 µL.

-

Seal the plates in a plastic bag and incubate at 37°C for 7 days.

-

After 7 days, add 30 µL of the resazurin solution to each well and re-incubate overnight.

-

Read the results. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

-

The MIC is defined as the lowest concentration of Bedaquiline that prevents this color change (i.e., the well remains blue).[14][15]

Protocol 2: Sequencing of atpE and Rv0678 Genes

This protocol outlines the steps for amplifying and sequencing the key genes associated with BDQ resistance.

Materials:

-

Genomic DNA extracted from M. tuberculosis isolate

-

PCR Master Mix

-

Primers for atpE and Rv0678 (design based on H37Rv reference sequence, GenBank: NC_000962)

-

Thermocycler

-

DNA purification kit

-

Sanger sequencing service

Procedure:

-

Primer Design: Design primers to amplify the entire coding sequence and flanking regions of atpE and Rv0678.

-

PCR Amplification:

-

Set up a 25 µL PCR reaction containing: 12.5 µL of 2x Master Mix, 1 µL of each primer (10 pmol/µL), 2 µL of template DNA, and nuclease-free water to volume.

-

Use the following cycling conditions: Initial denaturation at 94°C for 5 min; 30 cycles of [94°C for 30s, Annealing Temp for 30s, 72°C for 30s]; Final extension at 72°C for 10 min.[16]

-

-

Verification: Run the PCR product on an agarose gel to confirm amplification of a band of the expected size.

-

Purification: Purify the PCR product using a commercial kit to remove primers and dNTPs.

-

Sequencing: Send the purified product for bidirectional Sanger sequencing using both the forward and reverse amplification primers.

-

Analysis: Align the obtained sequences with the H37Rv reference sequence to identify any mutations (substitutions, insertions, or deletions).

Protocol 3: Ethidium Bromide (EtBr) Efflux Assay

This fluorometric assay can be used to assess the activity of efflux pumps. Overexpression of the MmpS5-MmpL5 pump in resistant mutants will result in increased efflux of EtBr compared to the susceptible parent strain.

Materials:

-

Fluorometer or real-time PCR machine capable of fluorescence detection

-

M. tuberculosis cultures (wild-type and putative efflux mutant)

-

Phosphate-buffered saline (PBS) with 0.05% Tween 80

-

Ethidium Bromide (EtBr) solution

-

Efflux pump inhibitor (EPI), e.g., Verapamil (use at sub-inhibitory concentrations, e.g., half MIC)

-

Glucose (as an energy source)

Procedure:

-

Cell Preparation: Grow M. tuberculosis strains to mid-log phase (OD₆₀₀ of 0.6-0.8). Harvest cells by centrifugation, wash with PBS, and resuspend in PBS with 0.05% Tween 80 to an OD₆₀₀ of 0.8.[17]

-

EtBr Loading: Incubate the cells with a sub-inhibitory concentration of EtBr (e.g., 0.25-1 µg/mL) in the absence of glucose to allow the dye to accumulate.

-

Efflux Initiation: Transfer the EtBr-loaded cells to the fluorometer. Initiate efflux by adding glucose (to energize the pumps). For the inhibitor control, add the EPI (e.g., Verapamil) just before adding glucose.

-

Fluorescence Monitoring: Measure fluorescence in real-time. An active efflux pump will transport EtBr out of the cell, resulting in a decrease in intracellular fluorescence.

-

Interpretation: A faster rate of fluorescence decrease in the mutant strain compared to the wild-type strain indicates increased efflux activity. The addition of an EPI should inhibit this process, causing fluorescence to remain higher.[18][19]

Visualizations (Graphviz DOT Language)

Signaling Pathway of Efflux-Mediated Resistance

Caption: Mechanism of efflux-based Bedaquiline resistance via Rv0678 mutation.

Experimental Workflow for Characterizing Resistance

Caption: Workflow for identifying and characterizing Bedaquiline resistance mechanisms.

References

- 1. Bedquiline Resistance Mutations: Correlations with Drug Exposures and Impact on the Proteome in M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. Whole Genome Sequencing for the Analysis of Drug Resistant Strains of Mycobacterium tuberculosis: A Systematic Review for Bedaquiline and Delamanid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bedaquiline and clofazimine resistance in Mycobacterium tuberculosis: an in-vitro and in-silico data analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Whole Genome Sequencing Identifies Novel Mutations Associated With Bedaquiline Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. In Vitro Study of Stepwise Acquisition of rv0678 and atpE Mutations Conferring Bedaquiline Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. A Multilaboratory, Multicountry Study To Determine Bedaquiline MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Systematic review of mutations associated with resistance to the new and repurposed Mycobacterium tuberculosis drugs bedaquiline, clofazimine, linezolid, delamanid and pretomanid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. applications.emro.who.int [applications.emro.who.int]

- 15. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jommid.pasteur.ac.ir [jommid.pasteur.ac.ir]

- 17. Role of the Mmr Efflux Pump in Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Interplay between Mutations and Efflux in Drug Resistant Clinical Isolates of Mycobacterium tuberculosis [frontiersin.org]

- 19. researchgate.net [researchgate.net]

Technical Support Center: Analysis of Bedaquiline Fumarate Degradation Products by HPLC-MS

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the identification of Bedaquiline Fumarate degradation products using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the typical degradation pathways for this compound?

A1: this compound is susceptible to degradation under various stress conditions. The primary degradation pathways include hydrolysis (acidic and basic), oxidation, and photolysis.[1][2][3][4][5] Under acidic conditions, a common degradation product is a demethylated version of Bedaquiline.[3][4][5] Photolytic degradation can lead to cis-trans isomerization of the fumarate moiety and modifications to the side chains of the Bedaquiline molecule.[3][4][5] The drug is generally found to be more stable under thermal, alkaline, and oxidative stress.[3][4]

Q2: Why am I not seeing any degradation of this compound in my forced degradation study?

A2: this compound has been reported to be relatively stable under certain conditions, particularly thermal and oxidative stress.[3][4] If you are not observing degradation, consider the following:

-

Stress Condition Intensity: The concentration of the stressor (e.g., acid, base, oxidizing agent) or the duration and intensity of exposure (e.g., temperature, light) may be insufficient.

-

Solvent: The choice of solvent can influence the stability of the drug.

-

Method Sensitivity: Your analytical method may not be sensitive enough to detect low levels of degradation products. Ensure your method is validated for the detection of impurities at low concentrations.

Q3: What are the common degradation products of this compound I should look for?

A3: Based on forced degradation studies, several key degradation products (DPs) have been identified. Under photolytic stress, DPs related to the fumarate part of the molecule (cis-trans isomers) and side-chain modifications are observed.[3][4][5] Acidic conditions typically lead to the formation of a demethylation product.[3][4][5] It is crucial to use a high-resolution mass spectrometer to accurately determine the mass of the degradation products and propose their structures.

Q4: How can I confirm the structure of a suspected degradation product?

A4: Confirming the structure of a degradation product requires a multi-faceted approach. High-resolution mass spectrometry (HRMS) provides accurate mass data to determine the elemental composition. Tandem mass spectrometry (MS/MS) experiments help in elucidating the fragmentation pattern, which can be compared to the parent drug to identify the site of modification. For unambiguous structure confirmation, isolation of the degradation product using techniques like preparative HPLC followed by characterization using Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC-MS analysis of this compound and its degradation products.

| Problem | Possible Causes | Solutions |

| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. Column overload. Column contamination or degradation. Extra-column volume. | Optimize the mobile phase pH to ensure the analyte is in a single ionic form. Reduce the injection volume or sample concentration. Flush the column with a strong solvent or replace it if necessary. Use shorter tubing with a smaller internal diameter. |

| Ghost Peaks | Contaminated mobile phase or sample. Carryover from previous injections. | Use high-purity solvents and freshly prepared mobile phases. Implement a needle wash step in your autosampler sequence. Inject a blank solvent run to identify the source of contamination. |

| Baseline Noise or Drift | Air bubbles in the system. Contaminated detector cell. Incomplete mobile phase mixing. Temperature fluctuations. | Degas the mobile phase thoroughly. Flush the detector cell with an appropriate solvent. Ensure proper mixing of the mobile phase components. Use a column oven and ensure a stable laboratory temperature. |

| Inconsistent Retention Times | Fluctuation in mobile phase composition or flow rate. Column temperature variation. Column aging. | Ensure the pump is working correctly and the mobile phase is well-mixed. Use a column oven to maintain a consistent temperature. Equilibrate the column for a sufficient time before analysis. Consider replacing the column if performance continues to degrade. |

| Low MS Signal Intensity | Inefficient ionization. Ion suppression from the mobile phase or sample matrix. Incorrect mass spectrometer settings. | Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Bedaquiline and its degradation products generally show a good response in positive ESI mode.[3] Use a mobile phase with volatile buffers (e.g., ammonium formate or acetate) and avoid non-volatile salts. Perform a sample cleanup to remove interfering matrix components. Tune the mass spectrometer for the mass range of interest. |

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for subjecting this compound to forced degradation as per ICH guidelines.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.[6]

-

Acid Hydrolysis: Mix the stock solution with 1 N HCl and keep at 80°C for 75 minutes.[7] Neutralize the solution with an equivalent amount of 1 N NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 1 hour.[6] Neutralize the solution with an equivalent amount of 0.1 N HCl before analysis.

-

Oxidative Degradation: Mix the stock solution with 3% to 12% hydrogen peroxide and keep at 80°C for 5 hours.[7]

-

Thermal Degradation: Keep the solid drug substance or a solution of the drug in an oven at 80°C for 21 days.[7]

-

Photolytic Degradation: Expose the solid drug substance or a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Sample Analysis: Analyze the stressed samples by a stability-indicating HPLC-MS method.

HPLC-MS Method for this compound and its Degradation Products

This is a general method that can be optimized for specific applications.

-

HPLC System: A standard HPLC or UPLC system coupled to a mass spectrometer.

-

Column: A C8 or C18 reversed-phase column (e.g., Acquity BEH C8, 150 x 2.1 mm, 5 µm).[7] Bedaquiline is highly polar and retains well on a C8 column with ionic pH adjustment.[7]

-

Mobile Phase A: 0.1% Formic acid in water.[7]

-

Mobile Phase B: Acetonitrile with 0.1% Formic acid.[7]

-

Gradient Elution: A suitable gradient program to separate the parent drug from its degradation products. For example:

-

0-0.75 min: 3% B

-

0.75-2.7 min: 3-98% B

-

2.7-3.5 min: 98% B

-

3.51-4 min: 3% B[7]

-

-

Flow Rate: 0.8 mL/min.[7]

-

Column Temperature: 40°C.

-

Injection Volume: 5-10 µL.[6]

-

Detector: UV detector at 246 nm followed by a mass spectrometer.[8]

-

Mass Spectrometer: An electrospray ionization (ESI) source operating in positive ion mode.

-

MS Parameters:

-

Capillary Voltage: 3.0-4.0 kV

-

Cone Voltage: 20-40 V

-

Source Temperature: 120-150°C

-

Desolvation Temperature: 350-450°C

-

Desolvation Gas Flow: 600-800 L/hr

-

Scan Range: m/z 100-1000

-

Quantitative Data Summary

The following tables summarize key quantitative data from validated HPLC methods for this compound analysis.